4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone
説明
特性
IUPAC Name |
4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-14-16-26(15-13-19-17-25-22-12-5-4-10-20(19)22)24(28)21(23)11-6-9-18-7-2-1-3-8-18/h1-10,12,14,16-17,25,27H,11,13,15H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUJAKDGZHOGU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
4-Hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 320.39 g/mol. The structure includes an indole moiety, a pyridinone core, and a phenylpropenyl side chain, which are known to contribute to its biological efficacy.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported an IC50 value in the low micromolar range for breast cancer cells, suggesting potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 4.5 | Cell cycle arrest in G1 phase |
Antiviral Activity
The compound has also shown promise as an antiviral agent. Specifically, it has been evaluated for its activity against HIV-1. Mechanistic studies suggest that it acts as a dual inhibitor targeting both reverse transcriptase and integrase enzymes, which are crucial for viral replication.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to modulate neuroinflammation and oxidative stress pathways, which are pivotal in the pathogenesis of such disorders.
Study 1: Anticancer Properties
A study conducted by Zhang et al. (2023) evaluated the effects of the compound on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspases 3 and 9.
Study 2: Antiviral Mechanism
In a study published by Meleddu et al. (2021), the compound was tested against HIV-1 in vitro. The results demonstrated a dose-dependent inhibition of viral replication, with notable effects on both reverse transcriptase and integrase activities.
The biological activities of 4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It inhibits key viral enzymes, disrupting the life cycle of HIV.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
類似化合物との比較
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at positions 1 and 3 of the pyridinone core, altering physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridinone Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Cinnamyl Group (Target Compound) : The (E)-propenyl group’s conjugated system enhances binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
- Halogenated Benzyl (PHY0179369) : Chloro and fluoro substituents improve target affinity via halogen bonding, a feature leveraged in antiviral and anticancer agents .
- Methoxyindole (C23H22N2O3) : The 5-methoxy group on the indole ring reduces oxidative metabolism, prolonging half-life .
Physicochemical Properties :
- Lipophilicity : Benzyl and trifluoromethyl groups increase logP values, favoring membrane permeability.
- Solubility : Hydroxy groups at position 4 improve aqueous solubility, critical for oral bioavailability .
Halogenated analogs (e.g., PHY0179369) may exhibit improved potency against bacterial or fungal targets due to electronegative interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, such as condensation of indole derivatives with pyridinone precursors. For example, analogous syntheses of indole-containing pyridinones use catalysts like palladium or copper under inert atmospheres and solvents like DMF or toluene . Optimization requires controlled temperature (e.g., 60–80°C) and stoichiometric ratios. Yield improvements may involve protecting-group strategies for the hydroxyl and indole moieties to prevent side reactions.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., E-configuration of the propenyl group) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation, as seen in structurally related imidazole-pyridine hybrids .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Stability studies should employ HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to monitor degradation under varying temperatures and light conditions, similar to protocols for HDAC inhibitors .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking against target proteins (e.g., HDACs or kinase domains) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). For example, HDAC inhibitors with indole-propenyl motifs showed IC50s < 400 nM in enzyme assays .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy. Adjust dosing regimens or introduce prodrug modifications, as demonstrated in antitumor xenograft studies .
Q. How can researchers design experiments to probe the mechanism of action of this compound in cancer cells?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to identify dysregulated pathways. For HDAC-targeting analogs, histone acetylation levels (via Western blot) and cell-cycle arrest (flow cytometry) are critical endpoints .
Q. What analytical techniques are suitable for detecting impurities in scaled-up synthesis?
- Methodological Answer : Employ HPLC-UV/ELSD with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol gradient (65:35) to separate polar byproducts, as validated in pharmacopeial methods for related heterocycles .
Q. How can structure-activity relationship (SAR) studies improve the compound's potency?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
